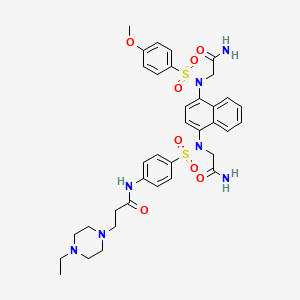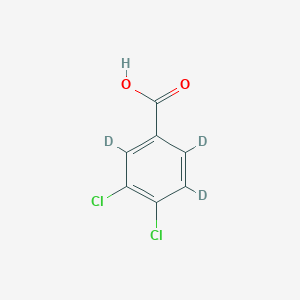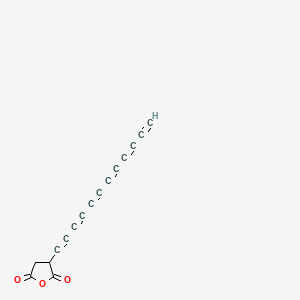
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione;molecular hydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione is a complex organic compound characterized by its unique structure, which includes multiple triple bonds and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 1,3,5,7,9,11-Dodecahexayne as a precursor . The synthesis process includes:
Formation of the Hexayne Backbone: This step involves the coupling of smaller alkynes to form the hexayne structure.
Cyclization: The linear hexayne undergoes cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with research focusing on optimizing the reaction conditions to improve yield and purity. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis, are being explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds and functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7,9,11-Dodecahexayne: A precursor in the synthesis of the target compound.
Cyclododecahexaene: Another compound with multiple double bonds.
Uniqueness
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione is unique due to its combination of multiple triple bonds and an oxolane ring, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione;molecular hydrogen |
InChI |
InChI=1S/C16H4O3.11H2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18;;;;;;;;;;;/h1,14H,13H2;11*1H |
InChI Key |
DEDRWPKBQRXUKY-UHFFFAOYSA-N |
Canonical SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C#CC#CC#CC#CC#CC#CC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



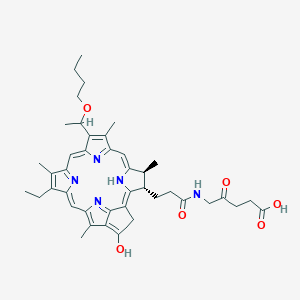
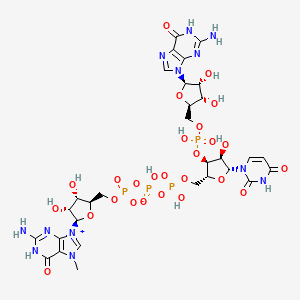

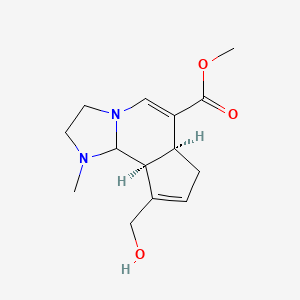


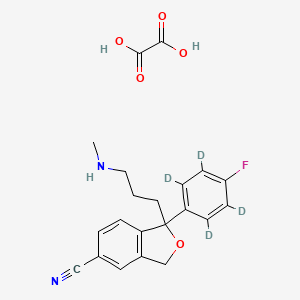
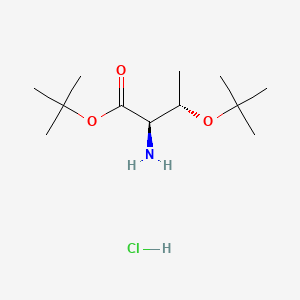

![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
